6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
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Overview
Description
6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound belongs to the imidazopyridine class, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactionsBromination and chlorination are then carried out to introduce the bromo and chloro substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and chlorine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione
- Spiro[cyclopentane-1,3’(2’H)-imidazo[1,2-a]pyridin]-2’-one, 6’-bromo
Uniqueness
Compared to similar compounds, 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its specific substitution pattern and spirocyclic structure.
Properties
Molecular Formula |
C11H10BrClN2O2 |
---|---|
Molecular Weight |
317.56 g/mol |
IUPAC Name |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione |
InChI |
InChI=1S/C11H10BrClN2O2/c12-6-5-7(13)8-9(16)14-11(3-1-2-4-11)15(8)10(6)17/h5H,1-4H2,(H,14,16) |
InChI Key |
RCRRYNVOAHDDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origin of Product |
United States |
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